molecular formula C18H18N2O4 B2786013 (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone CAS No. 2034341-30-3

(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone

Cat. No.: B2786013
CAS No.: 2034341-30-3
M. Wt: 326.352
InChI Key: IWZVHZKUTIPQNG-UHFFFAOYSA-N
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Description

(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is a synthetic chemical compound designed for preclinical research and development. This molecule is characterized by a pyrrolidine scaffold linked to a benzo[1,3]dioxole (piperonal-derived) moiety and a 5-cyclopropylisoxazole carboxamide group. The 1,3-benzodioxole system is a recognized pharmacophore present in various biologically active molecules and has been incorporated into compounds investigated for antimicrobial applications . The pyrrolidine ring is a common feature in medicinal chemistry, known to contribute to the pharmacokinetic properties of a molecule . The structural architecture of this compound, particularly the presence of the isoxazole and the pyrrolidine linked via a methanone bridge, suggests potential as a key intermediate or scaffold in the synthesis of more complex molecules for pharmacological evaluation. Its core components are analogous to those found in compounds studied for various biological activities, including potential immunomodulatory effects. Research indicates that small molecules featuring pyrrolidine and other alicyclic amines can be designed to modulate intracellular signaling pathways, such as those involving diacylglycerol kinases (DGKs), which are intracellular checkpoints in T-cell activation . Inhibition of such targets can enhance T cell signaling, proliferation, and antitumor activity, making related compounds of significant interest in immuno-oncology research . This product is provided for research purposes only and is intended for use by qualified laboratory professionals. It is strictly labeled as "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-18(14-8-16(24-19-14)11-1-2-11)20-6-5-13(9-20)12-3-4-15-17(7-12)23-10-22-15/h3-4,7-8,11,13H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZVHZKUTIPQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCC(C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It has been suggested that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Pharmacokinetics

Similar compounds have been reported to exhibit good selectivity between cancer cells and normal cells, suggesting that they may have favorable pharmacokinetic properties.

Result of Action

The compound’s action results in the arrest of the cell cycle at the S phase and the induction of apoptosis in cancer cells. This leads to a decrease in the proliferation of cancer cells and potentially to their death.

Biological Activity

The compound (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is a synthetic organic molecule that exhibits a complex structure combining elements of benzo[d][1,3]dioxole, pyrrolidine, and isoxazole. This unique combination suggests potential biological activities that warrant detailed exploration.

  • Molecular Formula: C16H15N2O3
  • Molecular Weight: 301.36 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential pharmacological effects, primarily focusing on its interaction with various biological targets.

The compound is believed to interact with neurotransmitter systems, particularly those involving GABAergic and dopaminergic pathways. This suggests potential applications in treating neurological disorders.

1. Anticonvulsant Activity

Studies have shown that derivatives of compounds containing the pyrrolidine and isoxazole moieties can exhibit anticonvulsant properties. For instance, related compounds have been evaluated in animal models for their efficacy in reducing seizure frequency and severity, indicating a possible therapeutic role in epilepsy management .

2. Anticancer Potential

The anticancer activity of compounds with similar structural motifs has been documented. In vitro studies have demonstrated that certain derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cancer progression .

3. Neuroprotective Effects

Research indicates that compounds similar to this compound may exhibit neuroprotective effects. These effects are likely mediated through antioxidant properties and the modulation of neuroinflammatory responses .

Case Studies

StudyFindings
Spencer et al., 2009Investigated the anticancer properties of benzodiazepine derivatives, highlighting their ability to inhibit cathepsin B activity in cancer cells. Related compounds showed significant cytotoxicity against human cancer cell lines .
In vivo studies on pyrrolidine derivativesDemonstrated anticonvulsant effects in mouse models, suggesting a mechanism involving GABA receptor modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents/Modifications Biological Activity (if reported) Reference
(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone (Target) Pyrrolidine + Isoxazole Cyclopropyl (isoxazole), benzo[d][1,3]dioxol-5-yl Not reported in evidence -
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)(4-hydroxypiperidin-1-yl)methanone Pyrazoline + Piperidine tert-butyl (pyrazoline), 4-hydroxypiperidine Antibacterial (moderate activity)
1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(pyrrolidin-2-one-1-yl)ethanone Pyrazoline + Pyrrolidinone tert-butyl (pyrazoline), pyrrolidinone Antibacterial (low-to-moderate activity)
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)(substituted phenyl)methanone Pyrazoline + Substituted Phenyl Furan-2-yl (pyrazoline), varied phenyl groups Antimicrobial (variable activity)
((3R,5R)-5-(Benzo[d][1,3]dioxol-5-yl)-3-isobutyl-5-methylpyrazolidin-1-yl)(4-nitrophenyl)methanone Pyrazolidine + Nitrophenyl Isobutyl, nitro group (phenyl) Not explicitly reported (structural focus)

Key Observations :

  • Heterocyclic Core: The target compound’s pyrrolidine-isoxazole combination is distinct from pyrazoline-piperidine or pyrazoline-phenyl analogs. Pyrrolidine’s smaller ring size (5-membered vs.
  • Substituent Effects : The cyclopropyl group on the isoxazole (target) contrasts with tert-butyl (), furan (), or nitro groups (). Cyclopropyl’s sp³-hybridized carbons could improve metabolic stability compared to bulkier tert-butyl groups .
  • Methanone Linker: Present in all analogs, this group facilitates conjugation between heterocycles. The target’s isoxazole-linked methanone differs from pyrazoline- or phenyl-linked variants, which may alter electronic properties (e.g., dipole moments) .
Spectral and Physicochemical Properties
  • IR Spectroscopy :
    • Target compound: Expected C=O stretch (~1650–1680 cm⁻¹) and C=N (isoxazole, ~1450–1500 cm⁻¹), consistent with analogs (e.g., 1651 cm⁻¹ for C=O in ) .
    • Hydroxyl groups (e.g., 4-hydroxypiperidine in : 3399 cm⁻¹) are absent in the target, simplifying its IR profile .
  • NMR : Benzo[d][1,3]dioxole protons typically appear as a singlet at δ ~6.0–6.2 ppm (1H-NMR), as seen in and . The cyclopropyl group’s protons would resonate as a multiplet (δ ~0.5–1.5 ppm), distinct from tert-butyl (δ ~1.2–1.4 ppm) or furan (δ ~6.5–7.5 ppm) signals .

Q & A

Q. How can the synthesis route for this compound be optimized to improve yield and purity?

Methodological Answer:

  • Use stepwise coupling strategies (e.g., amide bond formation between pyrrolidine and isoxazole precursors) with coupling agents like HATU or EDCl .
  • Purify intermediates via column chromatography (silica gel, gradient elution) and monitor reactions with thin-layer chromatography (TLC) .
  • Optimize solvent systems (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) and reaction temperatures (e.g., 0–25°C for acid-sensitive steps) .

Q. What analytical techniques are most reliable for structural characterization?

Methodological Answer:

  • Confirm stereochemistry with X-ray crystallography if single crystals are obtainable .
  • Use NMR spectroscopy (1H/13C, DEPT, COSY) to resolve pyrrolidine and isoxazole protons; note splitting patterns for cyclopropyl groups .
  • Validate molecular weight via LC-HRMS (e.g., [M+H]+ observed at 467.1641 in similar compounds) .

Q. How do the functional groups (e.g., benzo[d][1,3]dioxole, cyclopropylisoxazole) influence reactivity?

Methodological Answer:

  • Test electrophilic substitution on the benzo[d][1,3]dioxole ring (e.g., bromination at C5 using Br₂/FeBr₃) .
  • Assess cyclopropylisoxazole stability under acidic/basic conditions (e.g., hydrolysis in HCl/NaOH) .
  • Screen catalytic hydrogenation of the pyrrolidine ring to evaluate reducibility .

Q. What in vitro assays are suitable for preliminary biological screening?

Methodological Answer:

  • Use cell viability assays (MTT, ATP-lite) on cancer lines (e.g., HeLa, MCF7) to assess antiproliferative activity .
  • Perform enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates .
  • Prioritize ADME-Tox profiling (e.g., microsomal stability, CYP450 inhibition) early to flag liabilities .

Advanced Research Questions

Q. How can conflicting biological activity data across studies be resolved?

Methodological Answer:

  • Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Control for batch-to-batch variability in compound synthesis via rigorous QC (e.g., ≥95% purity by HPLC) .
  • Replicate experiments with freshly prepared stock solutions to avoid degradation artifacts .

Q. What computational strategies predict target interactions and binding modes?

Methodological Answer:

  • Perform molecular docking (AutoDock Vina, Glide) with homology models of suspected targets (e.g., orexin receptors) .
  • Conduct MD simulations (AMBER, GROMACS) to assess binding stability over 100+ ns trajectories .
  • Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding pockets) .

Q. How can structure-activity relationship (SAR) studies guide derivatization?

Methodological Answer:

  • Synthesize analogs with substituent variations (e.g., replacing cyclopropyl with tert-butyl on isoxazole) and compare IC50 values .
  • Use 3D-QSAR models (CoMFA, CoMSIA) to correlate steric/electronic features with activity .
  • Prioritize derivatives with improved logP (e.g., ≤3.5) for enhanced blood-brain barrier penetration .

Q. What strategies address poor pharmacokinetics (e.g., low bioavailability)?

Methodological Answer:

  • Introduce prodrug moieties (e.g., esterification of hydroxyl groups) to enhance solubility .
  • Optimize Caco-2 permeability via formulation (e.g., nanoemulsions) or structural tweaks (e.g., reducing H-bond donors) .
  • Test cytochrome P450 interactions to mitigate metabolic instability (e.g., CYP3A4/2D6 inhibition assays) .

Q. How can experimental design limitations impact reproducibility?

Methodological Answer:

  • Address matrix degradation in bioassays by stabilizing samples (e.g., cooling to 4°C during long-term incubation) .
  • Increase biological replicates (n ≥ 6) and use standardized cell lines (e.g., ATCC-certified) to reduce variability .
  • Document reaction conditions meticulously (e.g., humidity, light exposure) to ensure protocol fidelity .

Q. What methods elucidate multi-target interactions (polypharmacology)?

Methodological Answer:

  • Employ thermal shift assays (TSA) to identify off-target protein binding .
  • Use phosphoproteomics (LC-MS/MS) to map signaling pathway perturbations .
  • Validate dual-target activity (e.g., orexin receptor antagonism + kinase inhibition) via knockout models .

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